molecular formula C10H14N4 B8775585 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 5-amino-N,N-dimethyl-

1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 5-amino-N,N-dimethyl-

Cat. No. B8775585
M. Wt: 190.25 g/mol
InChI Key: JPMDHNMAKWWBRH-UHFFFAOYSA-N
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Patent
US08338452B2

Procedure details

SnCl2 dihydrate (0.11 g, 0.463 mmol) was added to a solution of N,N-dimethyl-1-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine (0.017 g, 0.077 mmol) in ethyl acetate (0.8 mL) and methanol (0.2 mL). The mixture was heated at 75° C. for 2 hours, after which saturated aqueous sodium bicarbonate was added. The salts were filtered off, and then the layers were separated. The organic layers were dried over sodium sulfate, filtered, and evaporated to afford 2-((dimethylamino)methyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (0.008 g, 50%).
[Compound]
Name
SnCl2 dihydrate
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
N,N-dimethyl-1-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine
Quantity
0.017 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[CH2:3][C:4]1[NH:15][C:7]2=[N:8][CH:9]=[C:10]([N+:12]([O-])=O)[CH:11]=[C:6]2[CH:5]=1.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C.CO>[CH3:16][N:2]([CH2:3][C:4]1[NH:15][C:7]2=[N:8][CH:9]=[C:10]([NH2:12])[CH:11]=[C:6]2[CH:5]=1)[CH3:1] |f:1.2|

Inputs

Step One
Name
SnCl2 dihydrate
Quantity
0.11 g
Type
reactant
Smiles
Name
N,N-dimethyl-1-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine
Quantity
0.017 g
Type
reactant
Smiles
CN(CC1=CC=2C(=NC=C(C2)[N+](=O)[O-])N1)C
Name
Quantity
0.8 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The salts were filtered off
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=CC=2C(=NC=C(C2)N)N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.008 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.